molecular formula C21H20N2O4 B2384491 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide CAS No. 2035023-00-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide

Cat. No. B2384491
M. Wt: 364.401
InChI Key: JLZCVJGDVFSVIW-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroleptic Activity

Benzamides, including structures related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide, have been investigated for their potential neuroleptic activity. Compounds in this series demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting a correlation between structure and neuroleptic activity. Some analogues were found to be significantly more active than standard drugs, indicating their potential as potent drugs with reduced side effects in the treatment of psychosis (Iwanami et al., 1981).

Metabolic Pathways and Toxicity

Studies have explored the metabolic pathways and potential toxicity of acrylamide, a structural component of the compound. Acrylamide's metabolites, formed through direct conjugation with glutathione or oxidation to glycidamide and further metabolism, have been identified in the urine of rats and mice. The species differences in metabolism might have significant implications for acrylamide's toxic and carcinogenic effects (Sumner et al., 1992).

Cognitive Enhancing Agents

Compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide have been investigated for their cognitive-enhancing properties, specifically their antiamnestic (AA) and antihypoxic (AH) activities. These compounds have shown promising results in reversing amnesia and protecting against hypoxia in mice models, suggesting their potential use in treating cognitive disorders (Ono et al., 1995).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-23-9-8-15-11-16(4-5-17(15)23)18(24)12-22-21(25)7-3-14-2-6-19-20(10-14)27-13-26-19/h2-11,18,24H,12-13H2,1H3,(H,22,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZCVJGDVFSVIW-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide

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